![molecular formula C15H20 B14561607 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-62-4](/img/structure/B14561607.png)
1-(3-Ethylphenyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family, characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in introducing different substituents to the bicyclo[2.2.1]heptane core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield alcohols or ketones, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
1-(3-Ethylphenyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its unique polycyclic structure. This interaction can influence various pathways, depending on the functional groups present on the compound. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound without the 3-ethylphenyl group.
1,3,3-Trimethylbicyclo[2.2.1]heptane: A derivative with different substituents.
2-Methylbicyclo[2.2.1]heptane: Another derivative with a methyl group at a different position .
Uniqueness: 1-(3-Ethylphenyl)bicyclo[22
Properties
CAS No. |
62226-62-4 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-(3-ethylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H20/c1-2-12-4-3-5-14(10-12)15-8-6-13(11-15)7-9-15/h3-5,10,13H,2,6-9,11H2,1H3 |
InChI Key |
GWNXQYWDSNGOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)
![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)
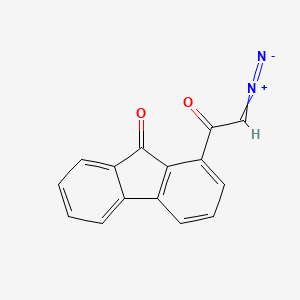
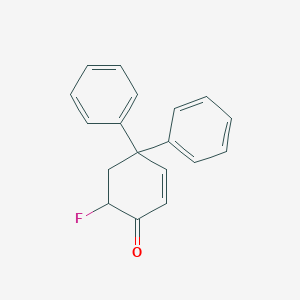
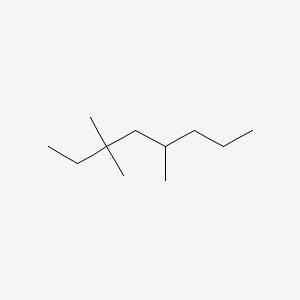
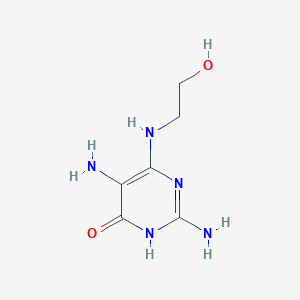


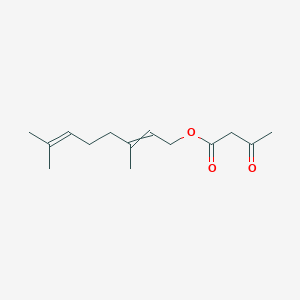
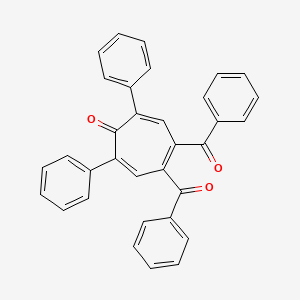
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)
